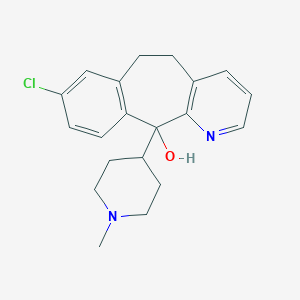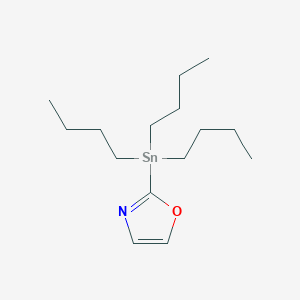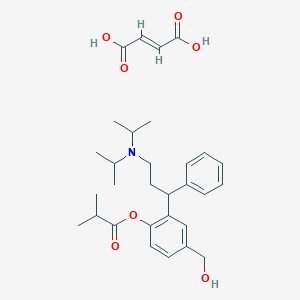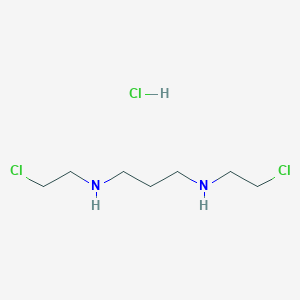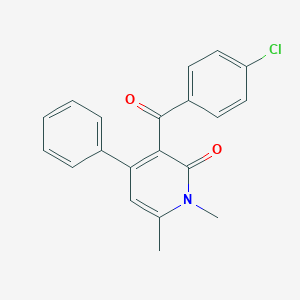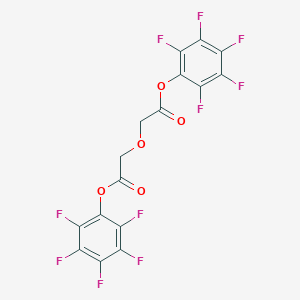
DIG(Pfp)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The provided papers do not directly discuss a compound specifically named "DIG(Pfp)2". However, they do provide information on related compounds and concepts that could be relevant to an analysis of "DIG(Pfp)2". For instance, paper discusses pyrido[3',2':4,5]furo[3,2-d]pyrimidines (PFP), which are synthesized and tested for their inhibitory activity on phosphodiesterase type 4 (PDE4), a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing potency on the enzyme. The paper highlights the importance of gem-dimethylcyclohexyl moieties and substitutions at specific positions on the PFP scaffold for high enzyme affinity.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to achieve the desired biological activity. For example, the PFP derivatives mentioned in paper are synthesized through a series of chemical steps, although the exact methods are not detailed in the abstract. Similarly, paper describes the synthesis of a polyfluorene derivative (PFP-aa) through a Suzuki coupling reaction, indicating a method that could potentially be relevant to the synthesis of "DIG(Pfp)2".
Molecular Structure Analysis
The molecular structure of compounds plays a significant role in their biological activity. Paper introduces a bidentate building block, N,N'-bis(3-pyridylformyl)piperazine (bpfp), and discusses its self-assembly into various polymeric complexes with different metal ions, resulting in diverse network structures. The structural conformation of the piperazine ring in bpfp is described as chairlike, which could be an important consideration in the molecular structure analysis of "DIG(Pfp)2".
Chemical Reactions Analysis
Chemical reactions are central to the function and synthesis of compounds. Paper discusses the protonation and deprotonation of carboxylate and amine groups in PFP-aa, which are controlled by medium pH values. These reactions are crucial for the polymer's charge and its electrostatic repulsion, affecting aggregation behaviors. Such reactions could be analogous to those that "DIG(Pfp)2" might undergo, depending on its functional groups and environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound determine its suitability for specific applications. Paper demonstrates that PFP-aa can act as a reversible pH sensor, with its fluorescent response varying with environmental pH changes. This indicates that the physical properties, such as fluorescence, are sensitive to chemical changes. The chemical properties of PFP derivatives, as discussed in paper , are tailored to inhibit PDE4, which is a chemical property relevant to their therapeutic potential.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBHSPJYBFDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4F10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433628 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DIG(Pfp)2 | |
CAS RN |
158573-58-1 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B129763.png)
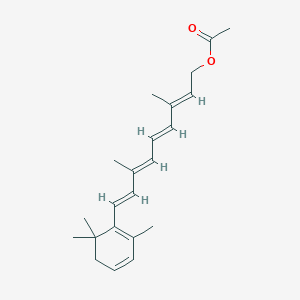
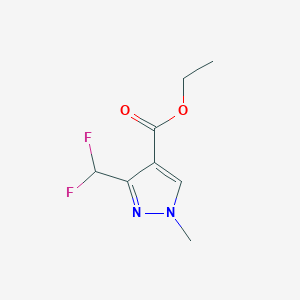


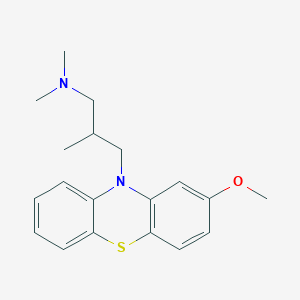
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
